molecular formula C17H24O3 B14735653 10-(4-Methylphenyl)-10-oxodecanoic acid CAS No. 6296-37-3

10-(4-Methylphenyl)-10-oxodecanoic acid

Cat. No.: B14735653
CAS No.: 6296-37-3
M. Wt: 276.4 g/mol
InChI Key: SEHQDYFDLNTWEA-UHFFFAOYSA-N
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Description

10-(4-Methylphenyl)-10-oxodecanoic acid: is an organic compound characterized by the presence of a decanoic acid chain substituted with a 4-methylphenyl group at the 10th position and a ketone group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10-oxodecanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Methylphenyl)-10-oxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: 10-(4-Methylphenyl)-10-oxodecanoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and aromatic compounds. It may also serve as a model compound for studying metabolic pathways.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, modifications to the aromatic ring or the ketone group could lead to the development of new pharmaceuticals with anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 10-(4-Methylphenyl)-10-oxodecanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ketone and aromatic functional groups. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

    4-Methylacetophenone: Shares the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.

    Decanoic Acid: Contains the decanoic acid chain but lacks the 4-methylphenyl group and ketone group at the 10th position.

    4-Methylbenzoic Acid: Contains the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.

Uniqueness: 10-(4-Methylphenyl)-10-oxodecanoic acid is unique due to the combination of the 4-methylphenyl group, the decanoic acid chain, and the ketone group at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

6296-37-3

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

10-(4-methylphenyl)-10-oxodecanoic acid

InChI

InChI=1S/C17H24O3/c1-14-10-12-15(13-11-14)16(18)8-6-4-2-3-5-7-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20)

InChI Key

SEHQDYFDLNTWEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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